molecular formula C15H23NO B2791990 1-(1-Adamantylmethyl)pyrrolidin-2-one CAS No. 696649-98-6

1-(1-Adamantylmethyl)pyrrolidin-2-one

Cat. No.: B2791990
CAS No.: 696649-98-6
M. Wt: 233.355
InChI Key: WKGFLDXBABFMNH-UHFFFAOYSA-N
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Description

1-(1-Adamantylmethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C15H23NO. It is a derivative of pyrrolidin-2-one, featuring an adamantylmethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Adamantylmethyl)pyrrolidin-2-one typically involves the reaction of adamantylmethylamine with pyrrolidin-2-one under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, possibly using continuous flow reactors and advanced purification techniques.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1-Adamantylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its rigidity and bulk, which can influence the compound’s binding to biological targets. The pyrrolidin-2-one moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Adamantylmethyl)pyrrolidin-2-one is unique due to the combination of the adamantylmethyl group and the pyrrolidin-2-one structure. This combination imparts specific physical and chemical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

1-(1-adamantylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c17-14-2-1-3-16(14)10-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGFLDXBABFMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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